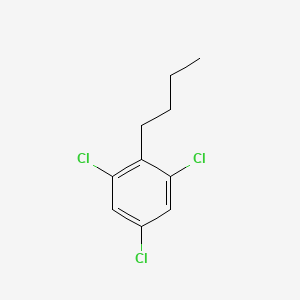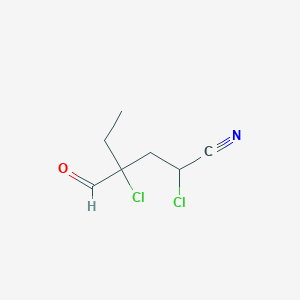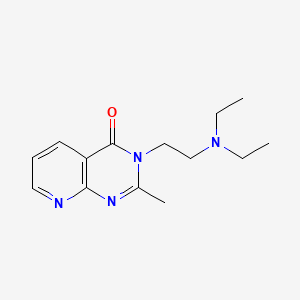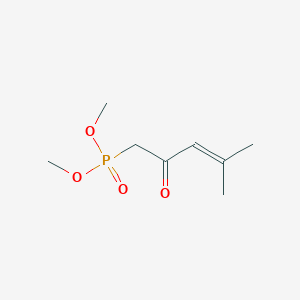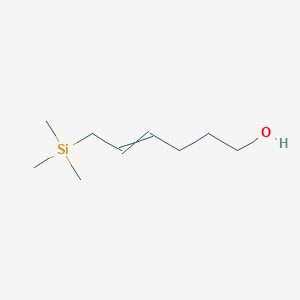
6-(Trimethylsilyl)hex-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trimethylsilyl)hex-4-en-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hex-4-en-1-ol typically involves the reaction of hex-4-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions. The general reaction scheme is as follows:
Hex-4-en-1-ol+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and anhydrous conditions is crucial to prevent hydrolysis of the silyl ether.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trimethylsilyl)hex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO_4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Alcohols or other functionalized derivatives.
Aplicaciones Científicas De Investigación
6-(Trimethylsilyl)hex-4-en-1-ol finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Trimethylsilyl)hex-4-en-1-ol primarily involves its role as a protecting group. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. The protection is achieved through the formation of a stable silyl ether, which can be removed under mild conditions using fluoride ions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trimethylsilyl)-4-pentyn-1-ol
- 4-(Trimethylsilyl)but-3-en-1-ol
- 3-(Trimethylsilyl)prop-2-en-1-ol
Uniqueness
6-(Trimethylsilyl)hex-4-en-1-ol is unique due to its specific structure, which combines a trimethylsilyl group with a hexenol backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
97997-91-6 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
Clave InChI |
DSCUBQMRFPPONQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


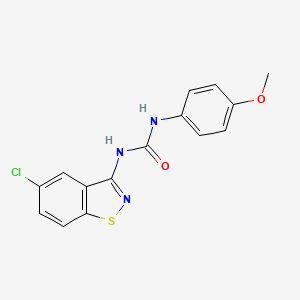


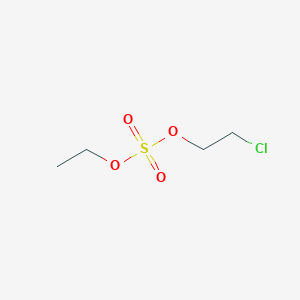
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
